2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Catalog No.
S607954
CAS No.
84783-64-2
M.F
C36H28P2
M. Wt
522.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

CAS Number

84783-64-2

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

IUPAC Name

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane

Molecular Formula

C36H28P2

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

GRTJBNJOHNTQBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

2,2'-bis(diphenylphosphino)-1,1'-biphenyl, BiPheP

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions

,2'-Bis(diphenylphosphino)biphenyl, also known as DPPP, is a widely used ligand in organic synthesis for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. DPPP's structure features a biphenyl backbone with two diphenylphosphino groups attached at the 2,2' positions. The phosphorus atoms act as Lewis bases, donating electron density to a transition metal center. This creates a reactive intermediate that can facilitate the coupling of two organic fragments. Several studies have demonstrated DPPP's effectiveness in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

DPPP's popularity stems from its versatility and ability to tune the reactivity of the catalyst. The bulky diphenyl groups on the phosphorus atoms create a sterically hindered environment around the metal center. This steric hindrance can be advantageous in reactions involving bulky substrates or when regioselectivity (directing the reaction to a specific site on a molecule) is desired.

Other Research Applications

Beyond cross-coupling reactions, 2,2'-Bis(diphenylphosphino)biphenyl has found applications in other areas of scientific research. For instance, studies have explored its use in:

  • Hydrogenation reactions : DPPP can be used as a ligand for metal catalysts that activate hydrogen gas for hydrogenation reactions, which are essential for reducing unsaturated carbon-carbon bonds.
  • Hydroformylation reactions : DPPP-based catalysts can be employed in hydroformylation reactions, which introduce an aldehyde functional group (R-CHO) into an alkene molecule.
  • Polymerization catalysis : DPPP can be used as a ligand for catalysts that promote the formation of polymers, which are long-chain molecules formed by linking repeating units.

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl is a bidentate phosphine ligand characterized by its unique biphenyl structure. The molecular formula is C36H28P2C_{36}H_{28}P_2, with a molecular weight of approximately 522.56 g/mol . This compound is significant in coordination chemistry and catalysis, particularly in asymmetric synthesis due to its ability to chelate metal ions effectively.

dpp-b's mechanism of action lies in its ability to form complexes with transition metals. The lone pairs on the phosphorus atoms donate electrons to the empty orbitals of the metal, creating a Lewis acid-base adduct. This complexation activates the metal center, making it more susceptible to participate in catalytic cycles for various organic transformations. For instance, in Pd(dpp-b)2 catalyzed hydrogenation, the coordinated hydrogen molecule weakens the H-H bond, facilitating its cleavage and subsequent addition to the substrate molecule.

dpp-b is considered a mild irritant []. However, it's recommended to handle it with care following standard laboratory safety protocols due to its:

  • Susceptibility to oxidation: dpp-b can react with oxygen to form toxic phosphine oxides.
  • Possible health effects: Prolonged or repeated exposure may cause respiratory irritation and other health problems [].
, predominantly as a ligand in transition metal complexes. It can facilitate:

  • Cross-coupling reactions, such as Suzuki and Heck reactions, where it enhances the reactivity of palladium catalysts.
  • Hydroformylation, where it aids in the formation of aldehydes from alkenes using carbon monoxide and hydrogen.
  • Chiral catalysis, contributing to enantioselective transformations due to its chiral nature.

The ligand's steric and electronic properties can significantly influence the selectivity and efficiency of these reactions.

Several methods exist for synthesizing 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl:

  • Direct Reaction: The compound can be synthesized through the reaction of diphenylphosphine with biphenyl under controlled conditions.
  • Phosphination: A common method involves the phosphination of biphenyl derivatives using phosphorus trichloride followed by hydrolysis.
  • Metal-Catalyzed Processes: Transition metal-catalyzed reactions can also yield this compound by coupling different phosphine sources with biphenyl substrates.

These methods allow for variations in yield and purity based on reaction conditions.

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl has several applications:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions.
  • Material Science: Its properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceuticals: Potential applications in drug development through its interactions with metal complexes that may have therapeutic effects.

Studies on the interactions of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl with various metals have shown that it forms stable complexes with palladium and platinum. These interactions are critical for enhancing catalytic activity and selectivity in organic transformations. The ligand's steric bulk contributes to the stability of these complexes while allowing for effective substrate coordination.

Several compounds share structural similarities with 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, including:

  • 1,1'-Binaphthyl: Used as a chiral ligand in asymmetric synthesis but lacks the phosphine functionality.
  • Dicyclohexylphosphine: A bidentate ligand that provides different steric and electronic properties compared to diphenyl derivatives.
  • Triphenylphosphine: A widely used phosphine ligand that is less sterically hindered than diphenyl derivatives.
Compound NameStructure TypeKey Features
2,2'-Bis(diphenylphosphino)-1,1'-biphenylBidentate phosphineHigh steric hindrance; effective chelation
1,1'-BinaphthylBidentate chiralChiral but lacks phosphorus functionality
DicyclohexylphosphineBidentate phosphineDifferent sterics; often used in catalysis
TriphenylphosphineMonodentate phosphineLess sterically hindered; versatile ligand

The uniqueness of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl lies in its ability to provide both steric protection and electronic donation in catalytic processes, making it invaluable for asymmetric synthesis applications.

XLogP3

8.9

Wikipedia

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Dates

Modify: 2023-08-15

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